molecular formula C16H16N2O3S B10885565 ethyl 7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl 7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B10885565
M. Wt: 316.4 g/mol
InChI Key: AYLZZJGWMCMKFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Ethyl 7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes .

Comparison with Similar Compounds

Ethyl 7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds such as:

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and chemical properties. The uniqueness of this compound lies in its specific substituents that contribute to its distinct biological activities.

Biological Activity

Ethyl 7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, particularly its antimicrobial, antitumor, and other pharmacological effects.

Chemical Structure

The molecular formula of this compound is C16H16N2O3SC_{16}H_{16}N_{2}O_{3}S with a molecular weight of approximately 320.37 g/mol. The compound features a thiazolo-pyrimidine core structure that is often associated with various biological activities.

Antimicrobial Activity

Research has indicated that derivatives of thiazolo-pyrimidines exhibit notable antimicrobial properties. Ethyl 7-methyl-3-oxo-5-phenyl derivatives have been evaluated against several bacterial strains. The compound has demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 0.8 to 6.25 μg/mL .

Table 1: Antimicrobial Activity of Ethyl 7-methyl-3-oxo Derivatives

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus0.8
Bacillus subtilis1.5
Escherichia coli4.0
Mycobacterium smegmatis50

Antitumor Activity

The thiazolo-pyrimidine derivatives have also been studied for their antitumor effects. In vitro assays have shown that these compounds can inhibit tumor cell proliferation effectively. For instance, studies indicate that the presence of specific substituents on the phenyl ring enhances the cytotoxicity against various cancer cell lines .

Case Study: Cytotoxicity Assay
In a study examining the cytotoxic effects of ethyl 7-methyl derivatives on human cancer cell lines (e.g., HeLa and MCF-7), results showed that the compound reduced cell viability significantly at concentrations above 10 μM, highlighting its potential as an anticancer agent .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial in optimizing the biological activity of thiazolo-pyrimidine derivatives. Modifications on the phenyl ring and the thiazole moiety have been found to influence their biological efficacy significantly. For example:

  • Electron-withdrawing groups on the phenyl ring enhance antimicrobial activity.
  • Alkyl substitutions at specific positions increase cytotoxicity against cancer cells.

Properties

Molecular Formula

C16H16N2O3S

Molecular Weight

316.4 g/mol

IUPAC Name

ethyl 7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H16N2O3S/c1-3-21-15(20)13-10(2)17-16-18(12(19)9-22-16)14(13)11-7-5-4-6-8-11/h4-8,14H,3,9H2,1-2H3

InChI Key

AYLZZJGWMCMKFX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)CS2)C

Origin of Product

United States

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